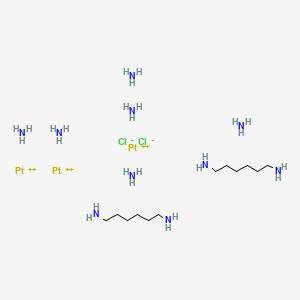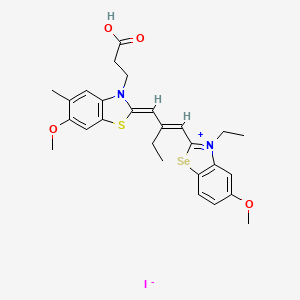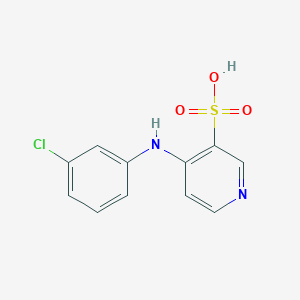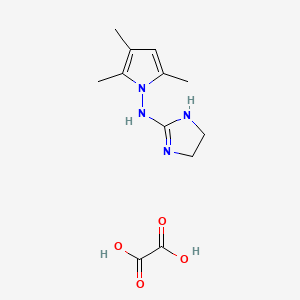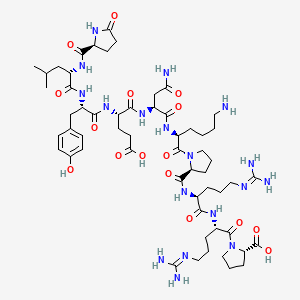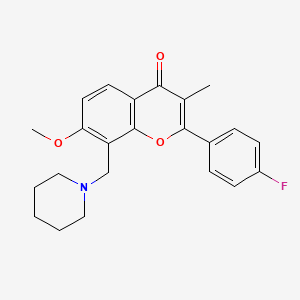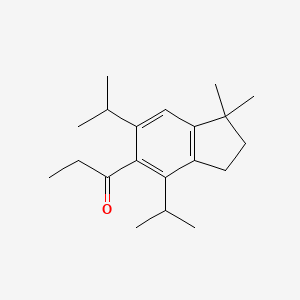
Pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an amino group, a carboxamide group, and a dimethoxyphenethyl substituent, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the aromatic substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry explores the therapeutic potential of this compound. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. This compound may show promise in these areas due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole-5-carboxamide derivatives: Compounds with similar core structures but different substituents.
Amino-substituted pyrazoles: Compounds with amino groups at various positions on the pyrazole ring.
Dimethoxyphenethyl derivatives: Compounds containing the 3,4-dimethoxyphenethyl group attached to different core structures.
Uniqueness
What sets pyrazole-5-carboxamide, 4-amino-N-(3,4-dimethoxyphenethyl)-3-methyl- apart is its specific combination of functional groups. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Propriétés
Numéro CAS |
86927-72-2 |
|---|---|
Formule moléculaire |
C15H20N4O3 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-9-13(16)14(19-18-9)15(20)17-7-6-10-4-5-11(21-2)12(8-10)22-3/h4-5,8H,6-7,16H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
PJBTUNDYCCFLMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


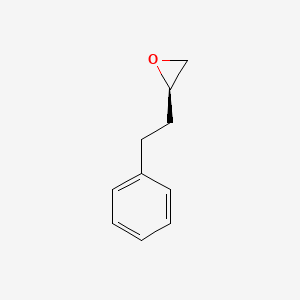
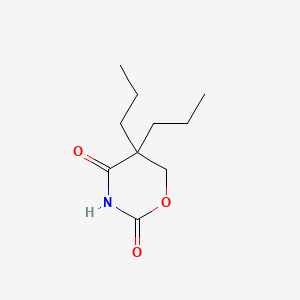

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)

